(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Metanesulfonato de metilo-d15

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

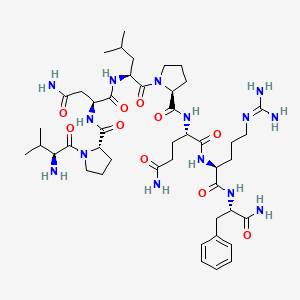

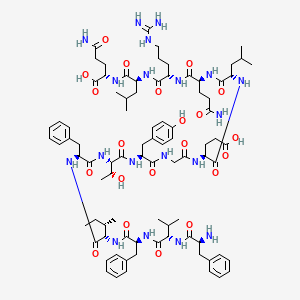

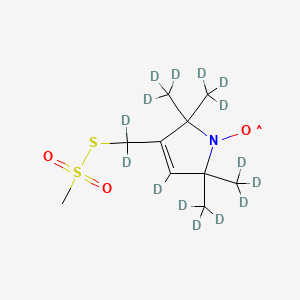

“(1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15” is an aminooxyl that is pyrroline substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 . It is a highly reactive thiol-specific spin label .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrroline ring substituted by an oxidanediyl group at position 1, by methyl groups at positions 2, 2, 5 and 5, and by a [(methylsulfonyl)sulfanyl]methyl group at position 3 .Physical and Chemical Properties Analysis

This compound is a light yellow powder . It is soluble in DMF (30 mg/ml), DMSO (30 mg/ml), DMSO:PBS (pH 7.2) (1:3) (0.25 mg/ml), and Ethanol (15 mg/ml) . It has a melting point of 107-108°C . The compound should be stored in an amber vial, in a -20°C freezer, under an inert atmosphere .Aplicaciones Científicas De Investigación

Conformación y Dinámica de Proteínas

Este compuesto se utiliza como una etiqueta de espín reactiva al tiol para sondear la conformación y la dinámica de las proteínas tioladas. Ayuda a comprender los aspectos estructurales y el movimiento de las proteínas a nivel molecular .

Investigación de Proteínas de Membrana

Es particularmente útil para investigar la dinámica estructural y conformacional de las proteínas de membrana, proporcionando información sobre su función e interacción con otras moléculas .

Estudios de Agregación de Proteínas

El compuesto ayuda a estudiar la agregación de proteínas, lo cual es crucial para comprender enfermedades como el Alzheimer, donde el plegamiento erróneo y la agregación de proteínas juegan un papel clave .

Espectroscopia de Resonancia Electrón-Electrón Doble (DEER)

Sirve como una herramienta invaluable para llevar a cabo experimentos de espectroscopia DEER, que se utilizan para medir distancias dentro de las proteínas o entre complejos proteicos .

Sonda de Estructura del Sitio Tiólico

Como una etiqueta de espín específica del tiol, altamente reactiva, actúa como una sonda conformacional específica de la estructura del sitio tiol dentro de las proteínas .

Mecanismo De Acción

Target of Action

The primary target of (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15, also known as MTSSL, is cysteine residues in proteins . Cysteine residues are amino acids that contain a thiol group, which is a sulfur and hydrogen atom. This thiol group is reactive and can form disulfide bonds, which are crucial for the structure and function of proteins.

Mode of Action

MTSSL is a cysteine-specific, flexible disulfide bond-forming paramagnetic nitroxide spin label probe . It interacts with its targets, the cysteine residues, by forming disulfide bonds. This interaction results in the labeling of the protein with a paramagnetic spin label. This labeling is useful for investigating structural and conformational dynamics of proteins .

Pharmacokinetics

It is known that mtssl is typically used in vitro, meaning it is applied directly to cells or tissues in a controlled environment outside of a living organism . Therefore, its bioavailability, or the extent and rate at which it reaches its target site of action, would be dependent on the experimental conditions.

Result of Action

The result of MTSSL’s action is the labeling of proteins with a paramagnetic spin label. This labeling allows researchers to investigate the structural and conformational dynamics of proteins . For example, it can be used in double electron electron resonance (DEER) spectroscopy experiments, which provide information about the distances and distance distributions between paramagnetic centers in a molecule .

Action Environment

The action, efficacy, and stability of MTSSL are influenced by various environmental factors. For instance, MTSSL is sensitive to light, and it should be stored in conditions protected from light . Additionally, the pH, temperature, and other conditions of the experimental environment can affect the efficiency of MTSSL’s interaction with cysteine residues. Therefore, careful control and monitoring of the experimental conditions are necessary when using MTSSL.

Direcciones Futuras

Propiedades

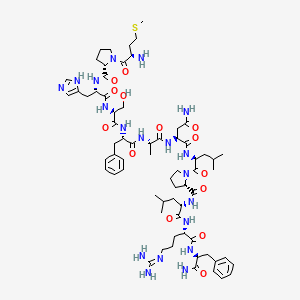

| { "Design of the Synthesis Pathway": "The synthesis pathway for (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl) Methanethiosulfonate-d15 involves the reaction of 3-methyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (free radical) with methanethiosulfonate-d15.", "Starting Materials": ["3-methyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (free radical)", "Methanethiosulfonate-d15"], "Reaction": ["Step 1: Dissolve 3-methyl-2,2,5,5-tetramethyl-1-pyrrolidinyloxy (free radical) in a solvent such as dichloromethane or chloroform.", "Step 2: Add Methanethiosulfonate-d15 to the solution and stir for several hours at room temperature.", "Step 3: Remove the solvent by evaporation under reduced pressure.", "Step 4: Purify the product by column chromatography using a suitable solvent system.", "Step 5: Characterize the product using spectroscopic techniques such as NMR and mass spectrometry." ] } | |

Número CAS |

384342-57-8 |

Fórmula molecular |

C10H19NO3S2 |

Peso molecular |

280.5 g/mol |

Nombre IUPAC |

3-deuterio-4-[dideuterio(methylsulfonylsulfanyl)methyl]-1-hydroxy-2,2,5,5-tetrakis(trideuteriomethyl)pyrrole |

InChI |

InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i1D3,2D3,3D3,4D3,6D,7D2 |

Clave InChI |

MXZPGYFBZHBAQM-QHFHZPJISA-N |

SMILES isomérico |

[2H]C1=C(C(N(C1(C([2H])([2H])[2H])C([2H])([2H])[2H])O)(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])SS(=O)(=O)C |

SMILES |

CC1(C=C(C(N1[O])(C)C)CSS(=O)(=O)C)C |

SMILES canónico |

CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |

Sinónimos |

MTSL-d15; MTS-d15; _x000B_2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy-d15 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[Ala17]-MCH](/img/no-structure.png)